

Application Notes and Protocols for the Preparation of Galanthamine Hydrobromide Salt

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Compound of Interest

Compound Name: Galanthan

Cat. No.: B1235950

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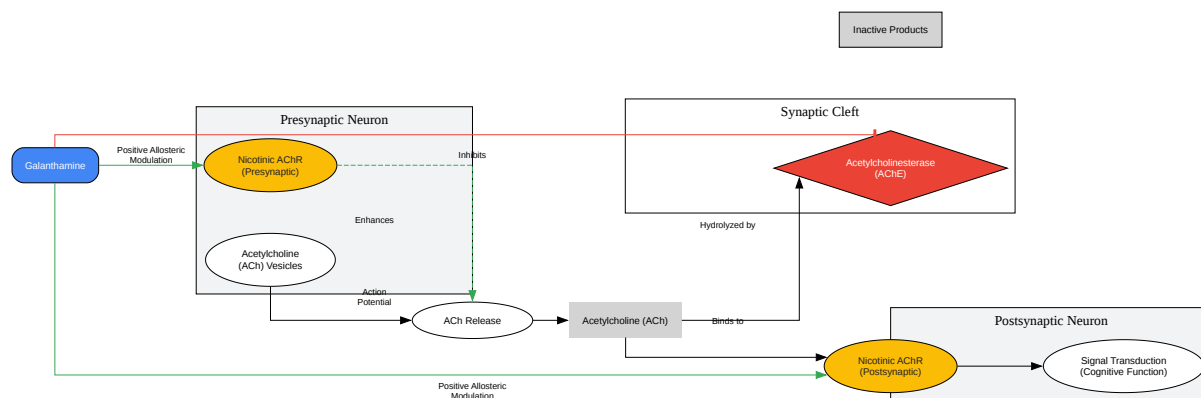
Introduction

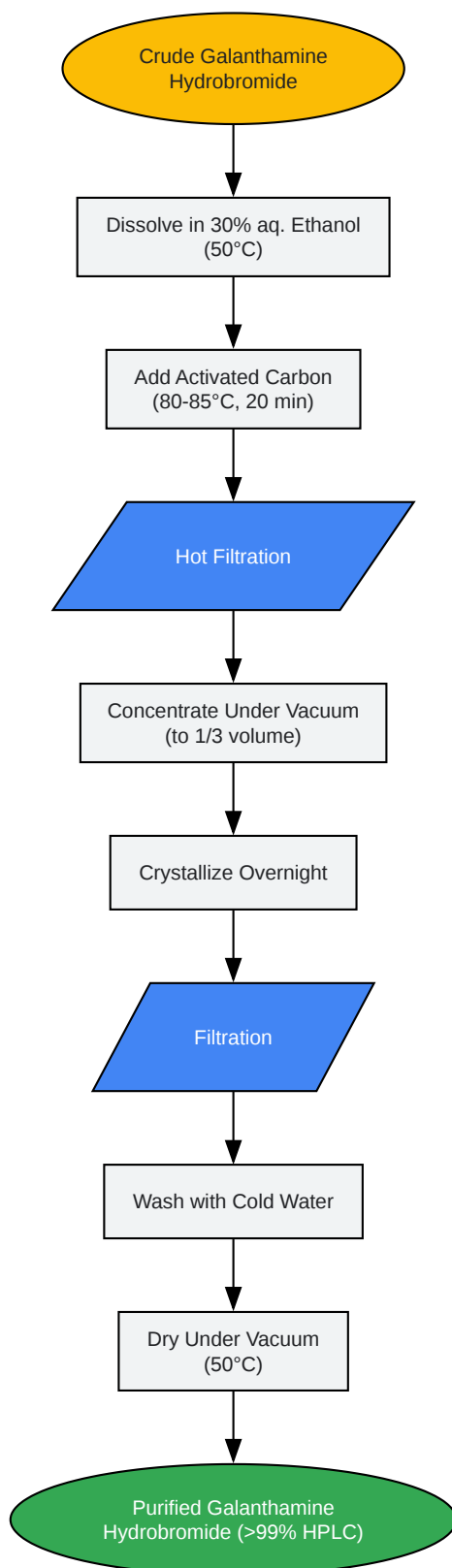
Galanthamine is a tertiary alkaloid, recognized as a reversible, competitive inhibitor of the acetylcholinesterase (AChE) enzyme.[1][2] It is utilized in the management of mild to moderate dementia associated with Alzheimer's disease.[3] The hydrobromide salt of galanthamine is the common pharmaceutical form.[1] This document provides detailed protocols for the preparation of galanthamine hydrobromide, covering both synthetic and extraction-based methods, along with purification techniques and relevant characterization data.

Mechanism of Action

Galanthamine exhibits a dual mechanism of action. Primarily, it competitively and reversibly inhibits acetylcholinesterase, the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. This inhibition increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[4][5] Additionally, galanthamine acts as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs), which further sensitizes these receptors to acetylcholine.[4][5][6] This dual action is believed to contribute to its therapeutic effects in improving cognitive function.

Signaling Pathway Diagram





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